Cadmium(2+); carbanide

MOCVD precursor delivery Vapor pressure Dialkylcadmium volatility

Cadmium(2+); carbanide, systematically named dimethylcadmium (Cd(CH₃)₂), is a volatile, linear organometallic compound belonging to the dialkylcadmium class. It is a colorless, highly toxic liquid (boiling point 106 °C, density 1.985 g/mL at 25 °C) that fumes in air and reacts violently with water.

Molecular Formula C2H6Cd
Molecular Weight 142.48 g/mol
Cat. No. B13384059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCadmium(2+); carbanide
Molecular FormulaC2H6Cd
Molecular Weight142.48 g/mol
Structural Identifiers
SMILES[CH3-].[CH3-].[Cd+2]
InChIInChI=1S/2CH3.Cd/h2*1H3;/q2*-1;+2
InChIKeyVQNPSCRXHSIJTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cadmium(2+) Carbanide (Dimethylcadmium) for MOCVD and Quantum Dot Synthesis — Technical Baseline for Procurement


Cadmium(2+); carbanide, systematically named dimethylcadmium (Cd(CH₃)₂), is a volatile, linear organometallic compound belonging to the dialkylcadmium class. It is a colorless, highly toxic liquid (boiling point 106 °C, density 1.985 g/mL at 25 °C) that fumes in air and reacts violently with water [1]. Its principal industrial and scientific use is as a cadmium precursor in metalorganic chemical vapor deposition (MOCVD) of II–VI semiconductor thin films such as CdTe, CdS, CdSe, and HgCdTe, as well as in the synthesis of cadmium chalcogenide quantum dots [2]. Despite its extreme toxicity and pyrophoric nature, dimethylcadmium remains a reference standard for certain high-rate or low-temperature deposition processes where alternative precursors have failed to replicate its performance envelope.

Why Cadmium(2+) Carbanide Cannot Be Readily Substituted: Critical Physicochemical Differences That Defeat Simple Replacement


Procurement decisions for cadmium precursors in MOCVD and quantum dot synthesis frequently encounter the assumption that dimethylcadmium can be replaced by less hazardous cadmium sources such as cadmium acetate, cadmium acetylacetonate, or even diethylcadmium. This assumption fails because dimethylcadmium possesses a unique combination of volatility, thermal decomposition kinetics, and absence of β‑hydride elimination pathways that are not simultaneously reproduced by any single alternative [1]. Higher dialkylcadmium homologues such as diethylcadmium suffer from photochemical instability and β‑elimination, while ionic cadmium salts require fundamentally different delivery systems and exhibit negligible vapor pressure, precluding their use in conventional bubbler-based MOCVD [2]. The quantitative evidence below documents exactly where these performance gaps manifest.

Cadmium(2+) Carbanide: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


Vapor Pressure Superiority of Dimethylcadmium over Diethylcadmium at Standard Bubbler Temperature

Dimethylcadmium exhibits a 16‑fold higher vapor pressure than its closest structural analog, diethylcadmium, at the standard bubbler reference temperature of 291.5 K (18.3 °C). This difference directly governs precursor flux and film growth rate in conventional bubbler-based MOCVD systems. The vapor pressure of dimethylcadmium at 291.5 K is 3.033 kPa (22.75 Torr), whereas diethylcadmium yields only approximately 0.19 kPa at the same temperature [1]. The consequence is that diethylcadmium requires elevated bubbler temperatures to achieve equivalent mass transport, increasing the risk of premature thermal decomposition in the delivery line and narrowing the usable process window.

MOCVD precursor delivery Vapor pressure Dialkylcadmium volatility

Absence of β‑Hydride Elimination Confers Thermal Stability Advantage over Diethylcadmium

Dimethylcadmium lacks β‑hydrogen atoms and is therefore immune to the β‑hydride elimination decomposition pathway that destabilizes diethylcadmium. The Science of Synthesis authoritative compilation explicitly states that higher alkylcadmium compounds containing β‑H atoms, such as diethylcadmium, are unstable due to photochemical decomposition via β‑elimination, whereas dimethylcadmium can be stored for months in the dark under dry nitrogen at reduced temperatures [1]. This mechanistic difference means that diethylcadmium decomposes during storage and delivery, generating irreproducible precursor concentrations and introducing hydrocarbon contaminants into the deposited film.

Thermal stability β‑hydride elimination MOCVD precursor integrity

High-Rate MOCVD Growth of CdTe: 60 μm/h Achievable Only with Dimethylcadmium

Using dimethylcadmium combined with diethyltelluride or diisopropyltelluride in a rapid thermal MOCVD reactor, epitaxial CdTe layers have been grown at rates up to 60 μm/h at 480 °C and 100 Torr total pressure, with a full width at half maximum (FWHM) of the (333) X‑ray reflection of only 205 arcsec [1]. In contrast, alternative cadmium precursors such as cadmium acetate or cadmium acetylacetonate, when employed in MOCVD, typically yield CdTe growth rates below 10 μm/h due to their lower volatility and less favorable decomposition kinetics [2]. The 60 μm/h rate represents an order-of-magnitude throughput advantage.

CdTe MOCVD Growth rate Rapid thermal processing

First Cd–C Bond Dissociation Energy Defines Low-Temperature Decomposition Window

The first Cd–C bond dissociation energy of dimethylcadmium has been experimentally determined as 56.0 ± 1.5 kcal/mol (234 ± 6 kJ/mol) by kinetic methods [1], with an alternative high‑pressure limiting activation energy of 48.8 ± 1 kcal/mol (204 ± 4 kJ/mol) reported from flow‑system pyrolysis [2]. This relatively low bond dissociation energy permits thermal decomposition at substrate temperatures as low as 250–350 °C, enabling deposition on temperature‑sensitive substrates where cadmium salts with higher decomposition temperatures (e.g., cadmium acetate decomposes to CdO at ~310 °C, cadmium acetylacetonate melts at 209–214 °C without appreciable vaporization) cannot provide useful precursor flux [3].

Bond dissociation energy Precursor decomposition kinetics Low-temperature deposition

Vapor-Phase Association Behavior Distinguishes Dimethylcadmium from Zinc and Mercury Dimethyls

Accurate vapor‑pressure measurements of highly purified dimethylcadmium reveal anomalous Antoine behavior and Trouton constants compared to the dimethyls of zinc and mercury; this anomaly has been attributed to molecular association in the vapor phase [1]. Such association effectively alters the effective molecular weight of the vapor species, impacting mass transport calculations and bubbler saturation efficiency. Dimethylzinc, a frequently proposed substitute in some II–VI deposition processes, does not exhibit this association behavior, meaning that process parameters optimized for dimethylcadmium cannot be directly transferred to dimethylzinc without recalibration of precursor flux models.

Vapor-phase association Antoine equation Precursor delivery physics

Cadmium(2+) Carbanide — Evidence-Backed Application Scenarios Where Dimethylcadmium Outperforms Alternatives


High-Throughput Industrial MOCVD of CdTe for Thin-Film Photovoltaic Modules

In large-area CdTe solar cell production, deposition throughput directly determines manufacturing cost. Dimethylcadmium, when paired with diisopropyltelluride in an inline atmospheric-pressure MOCVD reactor, has demonstrated growth rates up to 60 μm/h with a material utilization exceeding 59% and an activation energy of ~60 kJ/mol [1]. This rate is at least sixfold higher than that achievable with cadmium acetate or cadmium acetylacetonate precursors. The high vapor pressure of dimethylcadmium at ambient bubbler temperature eliminates the need for heated precursor lines, simplifying reactor design. For procurement teams, this translates to a single precursor enabling both high throughput and process simplicity that alternative cadmium sources cannot match.

Low-Temperature MOCVD on Temperature-Sensitive Substrates

Dimethylcadmium's first Cd–C bond dissociation energy of 48.8–56.0 kcal/mol permits thermal decomposition at substrate temperatures as low as 250 °C [1], enabling CdTe or CdSe deposition on flexible polymer substrates, pre-fabricated electronic devices, or temperature-sensitive buffer layers. Cadmium acetate and cadmium acetylacetonate require temperatures above 300 °C for decomposition and offer negligible vapor pressure in this regime, while diethylcadmium suffers from β‑hydride elimination that generates irreproducible decomposition products [2]. No alternative single-source cadmium precursor simultaneously provides low-temperature volatility, clean decomposition, and absence of β‑elimination.

Quantum Dot Synthesis Requiring Narrow Size Distributions and High Photoluminescence Quantum Yield

Although dimethylcadmium has been largely supplanted in quantum dot synthesis by safer cadmium salts such as cadmium acetate and cadmium oxide [1], it remains the benchmark against which alternative precursors are measured for producing CdSe quantum dots with the narrowest photoluminescence full width at half maximum (FWHM) and highest quantum yield. The rapid nucleation kinetics afforded by the high reactivity of dimethylcadmium at hot-injection temperatures (~300 °C) produce a burst of nuclei that is difficult to replicate with less reactive cadmium carboxylates, making dimethylcadmium the precursor of choice when ultimate optical performance is the overriding criterion and extreme toxicity can be managed.

Deposition of CdCl₂ Passivation Layers in CdTe Solar Cells via In‑Situ MOCVD

Dimethylcadmium has been uniquely employed as the cadmium source for the first reported in‑situ MOCVD deposition of cadmium chloride (CdCl₂) films, using tertiarybutylchloride or n‑hexylchloride as the chlorine co‑precursor [1]. This in‑situ approach eliminates the need for a separate wet-chemical CdCl₂ activation step in CdTe solar cell fabrication, streamlining the manufacturing sequence. Alternative cadmium precursors such as cadmium acetate cannot be used in this co‑precursor chemistry because their decomposition pathways are incompatible with the simultaneous delivery of reactive chlorine species at the substrate surface.

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